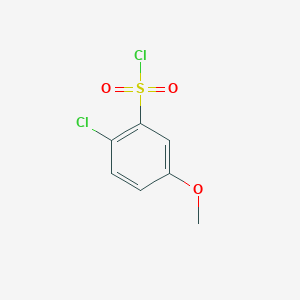

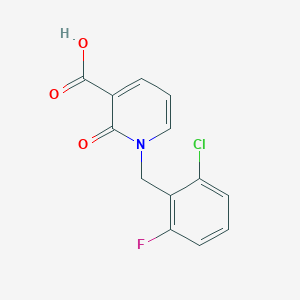

4-Chloro-5-hydroxy-3-(4-methoxyphenoxy)-2(5H)-furanone

Vue d'ensemble

Description

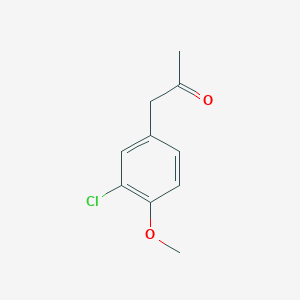

4-Chloro-5-hydroxy-3-(4-methoxyphenoxy)-2(5H)-furanone (also known as chlorogenic acid) is a phenolic compound found in various plant species. It is one of the most widely studied polyphenols due to its abundance in foods and its potential health benefits. Chlorogenic acid has been reported to have antioxidant, anti-inflammatory, and anti-tumor properties. It is also believed to have a role in regulating glucose metabolism, which may help to reduce the risk of diabetes and other metabolic diseases.

Applications De Recherche Scientifique

Genotoxicity Assessment

Chlorohydroxyfuranones (CHFs), including compounds related to 4-Chloro-5-hydroxy-3-(4-methoxyphenoxy)-2(5H)-furanone, have been identified as mutagenic disinfection by-products in chlorine-treated drinking water. Studies have assessed the genotoxicity of CHFs using in vitro assays such as the microscale micronucleus assay on L5178Y mouse lymphoma cells and the unscheduled DNA synthesis assay on a hepatocyte primary culture from Fisher F344 rats. These studies have shown that CHFs exhibit genotoxic effects, indicating the need for further research into their mechanisms of action and potential health impacts (Le Curieux et al., 1999).

Formation and Chemical Behavior

Research has also focused on the formation of CHFs through the chlorination of phenolic compounds, particularly those related to aromatic units found in aquatic humus. The pH level during chlorination has been shown to affect the yield of CHFs, with lower pH levels resulting in higher yields. Understanding the chemical behavior of these compounds, including their stability and reactivity, is crucial for assessing their presence and potential effects in treated water supplies (Långvik et al., 1991).

Interaction with Biological Molecules

The interaction of CHFs with biological molecules has been another area of interest. Studies have investigated how CHFs, such as 3-chloro-4-methyl-5-hydroxy-2(5h)-furanone, react with nucleosides like adenosine, guanosine, and cytidine. These interactions have led to the identification of specific adducts formed between CHFs and nucleosides, which could contribute to the understanding of their genotoxic mechanisms and potential health risks (Munter et al., 1996).

Role in Flavor and Aroma

Beyond their occurrence as disinfection by-products, furanones, including those structurally related to 4-Chloro-5-hydroxy-3-(4-methoxyphenoxy)-2(5H)-furanone, play a significant role in the flavor and aroma of various foods. These compounds are formed through Maillard reactions during cooking and are also produced by yeasts during fermentation processes. Their presence in foods like soy sauce, beer, and certain fruits contributes to their distinctive flavors and aromas. This dual role underscores the importance of understanding the formation, function, and potential health effects of furanones in both environmental and food science contexts (Slaughter, 2007).

Propriétés

IUPAC Name |

3-chloro-2-hydroxy-4-(4-methoxyphenoxy)-2H-furan-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO5/c1-15-6-2-4-7(5-3-6)16-9-8(12)10(13)17-11(9)14/h2-5,10,13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTJVVFCVKQHUJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=C(C(OC2=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376915 | |

| Record name | 4-Chloro-5-hydroxy-3-(4-methoxyphenoxy)furan-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

42190-28-3 | |

| Record name | 4-Chloro-5-hydroxy-3-(4-methoxyphenoxy)furan-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

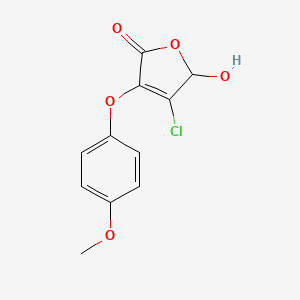

![N-[(E)-(2-Chloro-5-nitrophenyl)methylidene]-methanamine](/img/structure/B3024626.png)